

# AZD5153: A Technical Guide to its Impact on c-MYC and Oncogene Expression

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## Compound of Interest

Compound Name: AZD5153

Cat. No.: B605766

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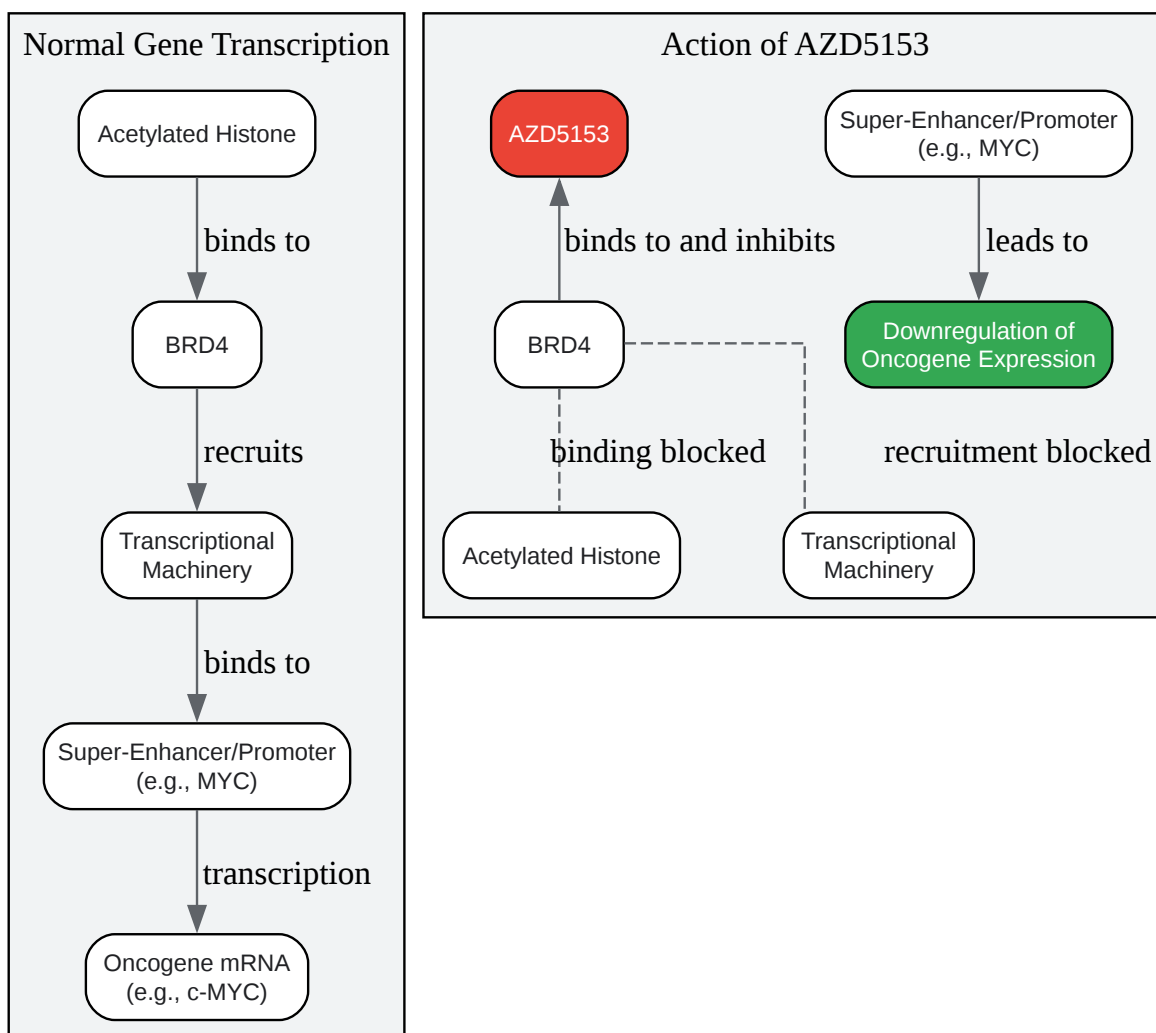
## Introduction

**AZD5153** is a potent, selective, and orally bioavailable small molecule that functions as a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.<sup>[1]</sup> Unlike monovalent inhibitors that bind to a single bromodomain, **AZD5153**'s unique structure allows it to ligate two bromodomains simultaneously, leading to enhanced avidity and increased cellular and antitumor activity.<sup>[1]</sup> BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-MYC, by recruiting transcriptional machinery to acetylated chromatin.<sup>[1][2][3]</sup> Dysregulation of BRD4 is implicated in the development and proliferation of various cancers, making it a compelling therapeutic target.<sup>[2][4]</sup> Preclinical studies have demonstrated the antitumor activity of **AZD5153** in a range of solid tumors and hematologic malignancies, including hepatocellular carcinoma, prostate cancer, colorectal cancer, and acute myeloid leukemia.<sup>[2][5][6][7]</sup> This technical guide provides an in-depth analysis of the molecular effects of **AZD5153**, with a particular focus on its impact on c-MYC and other oncogene expression.

## Core Mechanism of Action: BRD4 Inhibition

**AZD5153** exerts its anticancer effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from associating with acetylated histones at super-enhancers and promoters of its target genes. The displacement of BRD4

from these regulatory regions leads to the suppression of transcriptional elongation and a subsequent decrease in the expression of key oncogenes.



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**Caption:** Mechanism of **AZD5153** action.

## Effect on c-MYC and Oncogene Expression

A primary consequence of BRD4 inhibition by **AZD5153** is the profound suppression of c-MYC transcription.[1] BRD4 is a critical coactivator for c-MYC, and its displacement from the c-MYC gene locus leads to a rapid decrease in c-MYC mRNA and protein levels.[6][7][8] This

downregulation of c-MYC is a key driver of the anti-proliferative and pro-apoptotic effects of **AZD5153**.<sup>[5][6][7]</sup>

Beyond c-MYC, **AZD5153** modulates the expression of a broad network of oncogenes and genes involved in cell cycle progression and survival. RNA-sequencing and other gene expression analyses have revealed that **AZD5153** treatment leads to the downregulation of several other critical oncogenes.<sup>[5][9]</sup>

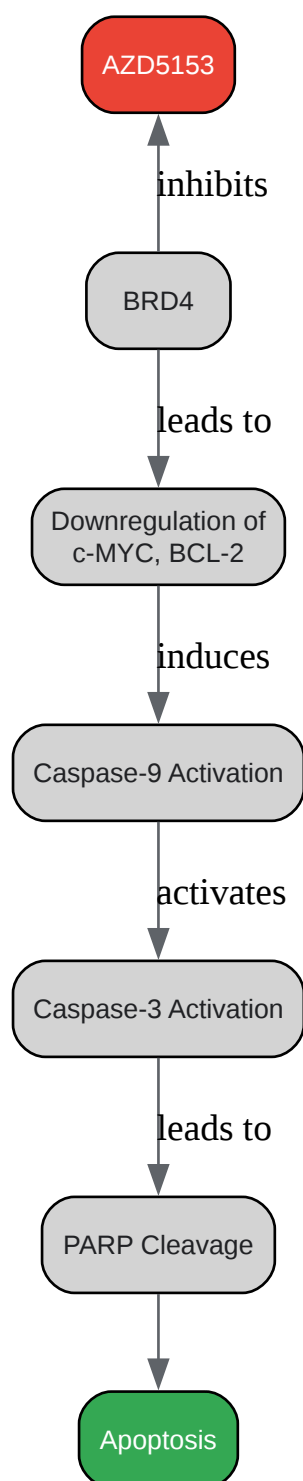
## Quantitative Summary of Oncogene Downregulation

The following table summarizes the observed downregulation of key oncogenes in cancer cell lines following treatment with **AZD5153**. The data is compiled from RNA-seq and RT-qPCR experiments.

Gene Symbol	Gene Name	Cancer Type	Fold Change (log2)	Experimental Method	Reference
MYC	MYC Proto-Oncogene	Hepatocellular Carcinoma	-1.5	RNA-seq	<a href="#">[10]</a>
YAP1	Yes-Associated Protein 1	Hepatocellular Carcinoma	-1.2	RNA-seq	<a href="#">[5]</a> <a href="#">[9]</a>
CCND1	Cyclin D1	Prostate Cancer, Thyroid Carcinoma	Not specified, significant downregulation	Western Blot	<a href="#">[6]</a> <a href="#">[8]</a>
BCL2	B-Cell CLL/Lymphoma 2	Prostate Cancer, Thyroid Carcinoma	Not specified, significant downregulation	Western Blot	<a href="#">[6]</a> <a href="#">[8]</a>
FOSL1	FOS Like 1, AP-1 Transcription Factor Subunit	Prostate Cancer	Not specified, significant downregulation	Western Blot	<a href="#">[6]</a>
CDK4	Cyclin Dependent Kinase 4	Prostate Cancer	Not specified, significant downregulation	Western Blot	<a href="#">[6]</a>
RAD51B	RAD51 Homolog B	Hepatocellular Carcinoma	-1.0	RNA-seq	<a href="#">[9]</a>
TRIB3	Tribbles Pseudokinase 3	Hepatocellular Carcinoma	-1.8	RNA-seq	<a href="#">[9]</a>

## Induction of Apoptosis and Cell Cycle Arrest

The downregulation of c-MYC and other pro-survival genes by **AZD5153** leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6][7] Treatment with **AZD5153** has been shown to increase the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.[6][7] Furthermore, **AZD5153** can induce cell cycle arrest, often in the G0/G1 phase.[7]



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**Caption:** Apoptosis induction pathway by **AZD5153**.

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of **AZD5153**.

### Cell Viability Assays

- MTT Assay:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat cells with varying concentrations of **AZD5153** for the desired duration (e.g., 72 hours).
  - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
  - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  - Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.<sup>[11]</sup>
- CellTiter-Glo® Luminescent Cell Viability Assay:
  - Seed cells in a 96-well plate and treat with **AZD5153** as described above.
  - After the treatment period, add the CellTiter-Glo® reagent to each well.
  - The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
  - Measure luminescence using a luminometer to quantify cell viability.<sup>[5]</sup>

### Apoptosis Assays

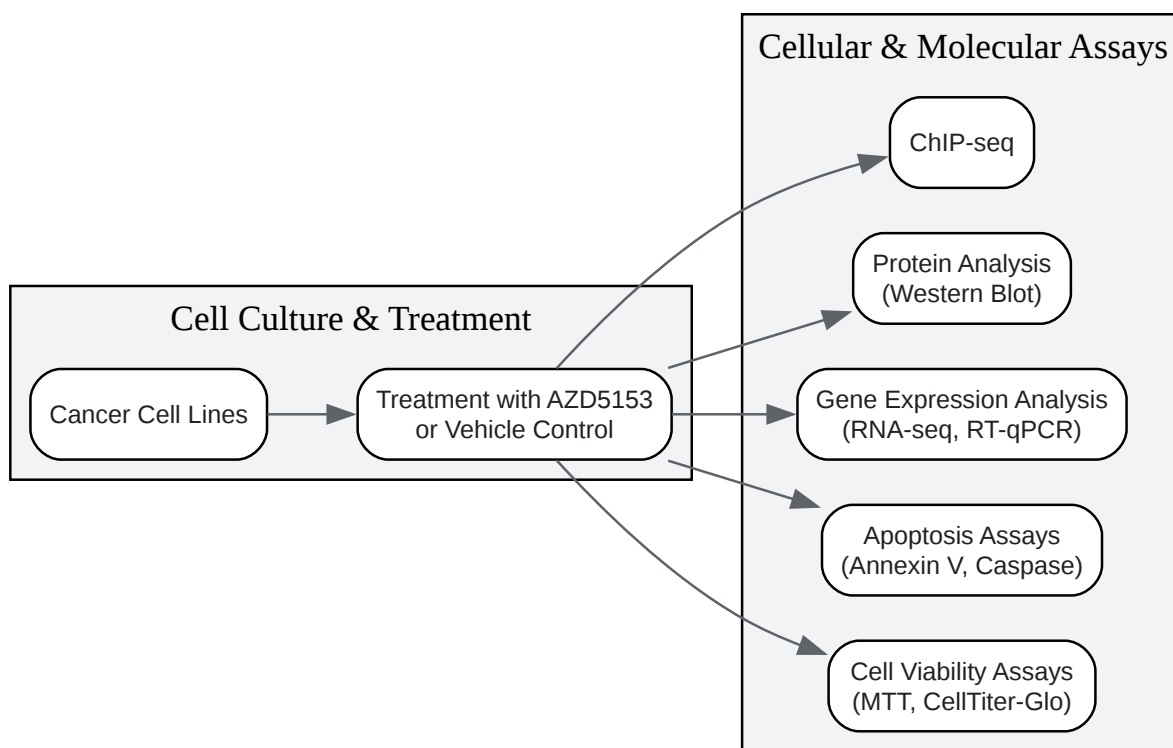
- Annexin V/Propidium Iodide (PI) Staining:
  - Treat cells with **AZD5153** for the desired time.
  - Harvest the cells and wash them with PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and PI to the cell suspension.
  - Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[\[5\]](#)
- Caspase Activity Assay:
  - Treat cells with **AZD5153**.
  - Lyse the cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).
  - Measure the fluorescence or absorbance to quantify caspase activity.[\[6\]](#)

## Chromatin Immunoprecipitation Sequencing (ChIP-seq)

- Cross-link proteins to DNA in cells treated with **AZD5153** or a vehicle control.
- Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
- Immunoprecipitate the BRD4-DNA complexes using an antibody specific to BRD4.
- Reverse the cross-links and purify the immunoprecipitated DNA.
- Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Align the sequencing reads to a reference genome to identify the genomic regions where BRD4 was bound.[\[5\]](#)[\[9\]](#)

## RNA Sequencing (RNA-seq)

- Isolate total RNA from cells treated with **AZD5153** or a vehicle control.
- Enrich for polyadenylated mRNA.
- Fragment the mRNA and synthesize cDNA.
- Prepare a sequencing library from the cDNA.
- Perform high-throughput sequencing of the library.
- Align the sequencing reads to a reference transcriptome to quantify gene expression levels and identify differentially expressed genes.[5][9][10]



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